IACS-8968 S-enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

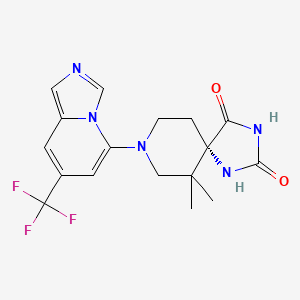

(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTZODMRPHSBC-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-8968 S-enantiomer: A Deep Dive into its Mechanism of Action as a Dual IDO1/TDO2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism. The S-enantiomer of IACS-8968 is recognized as a key active component. Upregulation of IDO1 and TDO in the tumor microenvironment is a significant mechanism of immune evasion, leading to the suppression of anti-tumor immune responses through the depletion of the essential amino acid tryptophan and the production of immunosuppressive metabolites, most notably kynurenine. By targeting both IDO1 and TDO, the IACS-8968 S-enantiomer represents a promising therapeutic strategy to restore immune surveillance in oncology.

This technical guide provides an in-depth overview of the mechanism of action of the this compound, including its effects on cellular signaling pathways, and outlines key experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition of IDO1 and TDO

The primary mechanism of action of the this compound is the competitive inhibition of both IDO1 and TDO. These heme-containing enzymes catalyze the first and rate-limiting step in the catabolism of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.

Quantitative Data Presentation

While specific quantitative data for the this compound is not extensively available in public literature, the racemic mixture of IACS-8968 has been characterized for its inhibitory potency against IDO1 and TDO.

| Compound | Target(s) | Assay Type | pIC50 | IC50 (nM) | Cell Line |

| IACS-8968 (racemate) | IDO1, TDO | Biochemical | 6.43 (IDO1) | 371 (IDO1) | - |

| <5 (TDO) | - |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for TDO is not specified beyond being greater than 10,000 nM (pIC50 < 5).

Signaling Pathways and Biological Impact

The inhibition of IDO1 and TDO by the this compound initiates a cascade of downstream effects that collectively enhance anti-tumor immunity.

By inhibiting IDO1 and TDO, this compound leads to:

-

Increased Tryptophan Availability: This restores the necessary tryptophan levels for the proliferation and activation of effector T-cells.

-

Decreased Kynurenine Production: This prevents the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine, which is a key step in the differentiation of immunosuppressive regulatory T-cells (Tregs).

-

Enhanced T-cell Function: The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, allowing for a more robust anti-tumor immune response by effector T-cells.

Experimental Protocols

To validate the activity of the this compound, a series of biochemical and cell-based assays are essential.

Biochemical IDO1/TDO2 Inhibition Assay

This assay directly measures the enzymatic activity of purified IDO1 or TDO in the presence of the inhibitor.

Methodology:

-

Enzyme Preparation: Recombinant human IDO1 or TDO is purified.

-

Reaction Mixture: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid, methylene blue (as a reducing system), and catalase.

-

Inhibitor Incubation: A dilution series of the this compound is pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is started by the addition of L-tryptophan.

-

Reaction Termination and Kynurenine Measurement: After a defined incubation period at 37°C, the reaction is stopped, typically with trichloroacetic acid. The N-formylkynurenine produced is hydrolyzed to kynurenine, which can be quantified by HPLC or spectrophotometrically by measuring its absorbance at 321 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Kynurenine Production Assay

This assay measures the ability of the inhibitor to block IDO1 or TDO activity in a cellular context.

IACS-8968 S-Enantiomer: A Targeted Approach to Dual IDO1/TDO Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a novel small molecule inhibitor targeting two key enzymes in the tryptophan catabolism pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] These enzymes are critical regulators of immune responses and are implicated in various pathological conditions, including cancer. The S-enantiomer of IACS-8968 represents a specific stereoisomer of this compound, developed to potentially offer a more refined therapeutic profile. This technical guide provides an overview of the available information on the IACS-8968 S-enantiomer, its mechanism of action, and the broader context of dual IDO1/TDO inhibition.

Core Concepts: Chirality in Drug Design

Many therapeutic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. The development of single-enantiomer drugs is a key strategy in modern pharmacology to optimize efficacy and safety.

IACS-8968 and Its Enantiomers

IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO.[1][2] The compound exists as two enantiomers: the S-enantiomer and the R-enantiomer. While the existence of these specific enantiomers is confirmed through their availability from chemical suppliers, detailed scientific literature on their discovery, specific synthesis, and comparative biological activities is not extensively available in the public domain.

Quantitative Data

Publicly available data on the inhibitory activity of IACS-8968 is limited to the racemic mixture. A comprehensive comparison of the potency of the individual S- and R-enantiomers is not yet published in peer-reviewed literature.

| Compound | Target | pIC50 | IC50 (nM) |

| IACS-8968 (Racemate) | IDO1 | 6.43 | ~371 |

| IACS-8968 (Racemate) | TDO | <5 | >10,000 |

| Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The provided data is based on information from commercial suppliers and may not have been independently verified in peer-reviewed studies.[1][2] |

Mechanism of Action: The Kynurenine Pathway

Both IDO1 and TDO catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, the upregulation of these enzymes in tumor cells or surrounding immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This has two major immunosuppressive effects:

-

Tryptophan Starvation: Depletion of local tryptophan levels can induce the arrest and apoptosis of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine-Mediated Immunosuppression: Kynurenine and other metabolites act as signaling molecules that promote the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

By inhibiting both IDO1 and TDO, the this compound is designed to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby reactivating the host's immune system to recognize and attack cancer cells.

Signaling Pathway

Figure 1. The Kynurenine Pathway and the Role of this compound

Experimental Protocols

Detailed experimental protocols for the discovery and synthesis of the this compound are not publicly available. However, a general workflow for the discovery and characterization of such an inhibitor can be outlined.

Workflow for Inhibitor Discovery and Characterization

Figure 2. General Workflow for Enantioselective Inhibitor Development

1. Racemic Synthesis and Chiral Separation:

-

A potential route involves the initial synthesis of the racemic mixture of IACS-8968.

-

The individual S- and R-enantiomers would then be separated using chiral chromatography techniques, such as supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.

2. Asymmetric Synthesis:

-

Alternatively, an asymmetric synthesis route could be developed to directly produce the desired S-enantiomer with high enantiomeric excess. This often involves the use of chiral catalysts or starting materials.

3. Biological Evaluation:

-

Enzyme Inhibition Assays: The inhibitory activity of the S-enantiomer against purified recombinant human IDO1 and TDO enzymes would be determined. This would involve measuring the reduction in the conversion of tryptophan to N-formylkynurenine in the presence of the inhibitor.

-

Cell-Based Assays: The potency of the S-enantiomer would be assessed in cellular models that express IDO1 and/or TDO. For example, in interferon-gamma (IFNγ)-stimulated cancer cell lines (for IDO1) or specific liver or brain cell lines (for TDO). The primary readout would be the reduction of kynurenine in the cell culture supernatant.

-

In Vivo Pharmacokinetics and Pharmacodynamics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the S-enantiomer would be evaluated in animal models. Pharmacodynamic studies would measure the reduction of kynurenine levels in plasma and tumor tissue following administration of the compound.

The this compound is a promising therapeutic candidate that targets the immunosuppressive kynurenine pathway through the dual inhibition of IDO1 and TDO. While detailed information on its discovery and synthesis is not widely available, the focus on a single enantiomer aligns with modern drug development principles aimed at optimizing efficacy and safety. Further research and publication of data are needed to fully elucidate the therapeutic potential of the this compound, including a direct comparison of its activity with the R-enantiomer and its efficacy in various preclinical and clinical settings. The development of potent and specific dual IDO1/TDO inhibitors like the this compound represents a significant step forward in the field of immuno-oncology.

References

IACS-8968 S-enantiomer: A Technical Overview of a Dual IDO/TDO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism. The S-enantiomer of IACS-8968 is the active stereoisomer responsible for this inhibitory activity. By blocking IDO1 and TDO, the IACS-8968 S-enantiomer disrupts a key mechanism of tumor immune evasion, making it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of the this compound, along with available preclinical data and a discussion of relevant experimental methodologies.

Core Compound Structure and Properties

The this compound is a small molecule with a defined stereochemistry that is crucial for its biological activity.

Chemical Structure:

The structure of the this compound is characterized by a spirocyclic core. The IUPAC name and CAS number are provided in the table below.

Physicochemical and Biological Properties:

Enantiomers share identical physical and chemical properties, such as melting point, boiling point, and solubility in achiral solvents.[1][2][3][4] Their distinct spatial arrangements, however, lead to differential interactions with other chiral molecules, such as biological receptors and enzymes.[1][2][3][4] This differential interaction is the basis for the specific biological activity of the S-enantiomer of IACS-8968.

| Property | Value | Reference |

| IUPAC Name | (S)-8,8-dimethyl-6-(6-(trifluoromethyl)-[5][6]triazolo[4,3-b]pyridazin-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| CAS Number | 2239305-70-3 | [5] |

| Molecular Formula | C19H18F3N7O | |

| Molecular Weight | 430.4 g/mol | |

| SMILES | O=C(N1)N[C@@]2(C(C)(C)CN(C3=CC(C(F)(F)F)=CC4=CN=CN34)CC2)C1=O | [5] |

| Biological Target(s) | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan-2,3-dioxygenase (TDO) | [5][6] |

| pIC50 (IDO1) | 6.43 | [5][6] |

| pIC50 (TDO) | <5 | [5][6] |

Mechanism of Action and Signaling Pathway

The this compound exerts its therapeutic effect by inhibiting the IDO1 and TDO enzymes, which are the rate-limiting steps in the catabolism of tryptophan along the kynurenine pathway.[7]

The IDO1/TDO Pathway in Cancer:

In the tumor microenvironment, the upregulation of IDO1 and/or TDO by cancer cells or immune cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[7] This has two major immunosuppressive consequences:

-

Tryptophan Depletion: The local scarcity of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response. Kynurenine is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that mediates many of these immunosuppressive effects.

By inhibiting both IDO1 and TDO, the this compound is designed to restore local tryptophan levels and reduce kynurenine production, thereby alleviating immunosuppression and promoting an effective anti-tumor immune response.[7]

References

- 1. rroij.com [rroij.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chiral Puzzle of IACS-8968: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 has been identified as a dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), two key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes is a known mechanism of immune evasion in cancer, making them attractive targets for immunotherapy. As a chiral molecule, IACS-8968 exists as two non-superimposable mirror images, the S-enantiomer and the R-enantiomer. It is a well-established principle in pharmacology that individual enantiomers of a drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific data directly comparing the biological activities of the S- and R-enantiomers of IACS-8968.

This technical guide summarizes the currently available information on IACS-8968 and its enantiomers and provides a general framework for understanding the potential implications of chirality on its activity as a dual IDO1/TDO2 inhibitor.

IACS-8968: A Dual IDO1/TDO2 Inhibitor

IACS-8968 is characterized by its ability to inhibit both IDO1 and TDO2. The inhibitory activity of the racemic mixture (a 1:1 mixture of the S- and R-enantiomers) has been reported with the following values:

| Target | pIC50 |

| IDO1 | 6.43 |

| TDO2 | <5 |

Note: The pIC50 value is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The available data for TDO2 indicates a pIC50 of less than 5, suggesting a lower potency against this target compared to IDO1.

Despite the availability of the separated S- and R-enantiomers of IACS-8968 from commercial suppliers, specific quantitative data on their individual inhibitory potencies against IDO1 and TDO2 are not present in the accessible scientific literature. This lack of data prevents a direct comparison of their activities and the determination of which enantiomer is the eutomer (the more active form).

The Critical Role of Stereochemistry in Drug Activity

The differential activity of enantiomers is a fundamental concept in drug development. The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. One enantiomer may bind with high affinity and elicit a strong therapeutic effect, while the other may be less active, inactive, or even responsible for off-target effects and toxicity.

The logical relationship between a racemic drug and its individual enantiomers leading to a therapeutic effect can be visualized as follows:

Caption: Logical relationship of a racemic drug and its enantiomers.

The IDO1/TDO2 Signaling Pathway: A Target for Cancer Immunotherapy

The therapeutic rationale for inhibiting IDO1 and TDO2 stems from their role in suppressing the immune system's ability to recognize and eliminate cancer cells. The pathway operates as follows:

Caption: The IDO1/TDO2 pathway and its inhibition by IACS-8968.

By inhibiting IDO1 and TDO2, IACS-8968 aims to reduce the levels of the immunosuppressive metabolite kynurenine and restore the levels of tryptophan, thereby promoting the activation and proliferation of tumor-infiltrating T-cells and enhancing the anti-tumor immune response.

Hypothetical Experimental Workflow for Enantiomer Activity Assessment

While specific protocols for IACS-8968 are not available, a general workflow for assessing the differential activity of its enantiomers would likely involve the following steps:

Caption: A general experimental workflow for comparing enantiomer activity.

Experimental Protocols (General)

-

Chiral Separation: The S- and R-enantiomers of IACS-8968 would first be separated from the racemic mixture using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. The purity of each enantiomer would be confirmed by analytical methods.

-

Enzymatic Assays:

-

IDO1 Inhibition Assay: Recombinant human IDO1 enzyme would be incubated with varying concentrations of the S- and R-enantiomers in the presence of the substrate L-tryptophan. The production of the product, N-formylkynurenine, or a subsequent product, kynurenine, would be measured, typically by spectrophotometry or mass spectrometry. IC50 values would be calculated by plotting the percent inhibition against the inhibitor concentration.

-

TDO2 Inhibition Assay: A similar enzymatic assay would be performed using recombinant human TDO2 to determine the IC50 values of each enantiomer against this target.

-

-

Cell-Based Assays:

-

Kynurenine Production Assay: A human cancer cell line that expresses IDO1 and/or TDO2 (e.g., HeLa or SK-OV-3 for IDO1, and various glioblastoma or liver cancer cell lines for TDO2) would be treated with different concentrations of the S- and R-enantiomers. The concentration of kynurenine in the cell culture supernatant would be measured to determine the cellular IC50 values.

-

Conclusion and Future Directions

While IACS-8968 is recognized as a dual inhibitor of IDO1 and TDO2, a critical gap exists in the public domain regarding the specific biological activities of its S- and R-enantiomers. The determination of the individual potencies of these enantiomers is essential for a complete understanding of the compound's structure-activity relationship and for optimizing its therapeutic potential. Future research, likely to be disclosed in forthcoming publications or patent filings from the developing institution, will be crucial to elucidate the distinct pharmacological profiles of the IACS-8968 enantiomers. For researchers in the field, the independent evaluation of the commercially available enantiomers using the general experimental protocols outlined above would be a valuable endeavor to shed light on this chiral puzzle.

The Role of Dual IDO1/TDO Inhibition in Oncology: A Technical Overview of IACS-8968

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) have emerged as critical mediators of tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, these enzymes create an immunosuppressive tumor microenvironment that blunts anti-tumor T-cell responses. Dual inhibition of IDO1 and TDO presents a promising therapeutic strategy to restore immune surveillance and enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the preclinical dual IDO1/TDO inhibitor, IACS-8968, focusing on its mechanism of action, available preclinical data, and the broader signaling context of IDO1/TDO inhibition in cancer. While specific data on the individual enantiomers of IACS-8968 are not extensively available in public literature, this document will focus on the properties of the racemic compound.

Introduction: The IDO1/TDO Axis in Cancer Immunology

The immune system's ability to recognize and eliminate malignant cells is a cornerstone of cancer immunosurveillance. However, tumors can develop mechanisms to escape this surveillance. One such mechanism is the upregulation of tryptophan-catabolizing enzymes, IDO1 and TDO.

IDO1 is an intracellular enzyme that is widely expressed in various cell types, including tumor cells, stromal cells, and antigen-presenting cells (APCs) within the tumor microenvironment. Its expression is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). TDO, while structurally distinct from IDO1, catalyzes the same initial and rate-limiting step in tryptophan catabolism. Though historically known for its role in regulating systemic tryptophan levels in the liver, TDO expression has also been identified in various tumor types.

The immunosuppressive effects of IDO1 and TDO are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, can lead to the arrest of T-cell proliferation and induce T-cell anergy.

-

Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, has direct immunosuppressive effects. Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor expressed in various immune cells. AhR activation can promote the differentiation of naïve T cells into regulatory T cells (Tregs) and suppress the activity of effector T cells and natural killer (NK) cells.

Given the compensatory potential for either IDO1 or TDO to maintain an immunosuppressive tumor microenvironment, the dual inhibition of both enzymes is a rational therapeutic approach to more comprehensively block this immune escape pathway.

IACS-8968: A Dual IDO1/TDO Inhibitor

IACS-8968 is a preclinical small molecule inhibitor designed to target both IDO1 and TDO. The publicly available data primarily describes the racemic mixture of this compound.

Quantitative Data

| Compound | Target | Parameter | Value | Source |

| IACS-8968 (racemate) | IDO1 | pIC50 | 6.43 | [1][2] |

| IACS-8968 (racemate) | TDO | pIC50 | <5 | [1][2] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways and Mechanism of Action

The signaling pathway initiated by IDO1/TDO activity and its inhibition by IACS-8968 is a critical aspect of its therapeutic rationale.

IDO1/TDO Signaling Pathway in Cancer Immunosuppression

The following diagram illustrates the key steps in the IDO1/TDO-mediated immunosuppressive pathway.

Caption: IDO1/TDO signaling pathway leading to tumor immune evasion.

Mechanism of Action of IACS-8968

IACS-8968 acts as a dual inhibitor of both IDO1 and TDO, thereby blocking the conversion of tryptophan to kynurenine. This leads to a reversal of the immunosuppressive effects within the tumor microenvironment.

Caption: Mechanism of action of the dual IDO1/TDO inhibitor IACS-8968.

Experimental Protocols

In Vitro IDO1/TDO Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant IDO1 and TDO enzymes.

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor for IDO1)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compound (IACS-8968)

-

96-well plates

-

Plate reader for absorbance or fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, recombinant enzyme (IDO1 or TDO), and cofactors.

-

Add the diluted test compound to the wells. Include wells with vehicle control (e.g., DMSO) and no-enzyme control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Measure the production of kynurenine. This can be done directly by measuring its absorbance at 321 nm or by a colorimetric method involving Ehrlich's reagent, which forms a yellow product with kynurenine that can be measured at 480 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kynurenine Production Assay (General Protocol)

Objective: To measure the ability of a test compound to inhibit IDO1 or TDO activity in a cellular context.

Materials:

-

Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., certain glioma cell lines).

-

Cell culture medium and supplements.

-

IFN-γ (to induce IDO1 expression).

-

Test compound (IACS-8968).

-

Reagents for kynurenine detection (as in the enzyme assay).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

For IDO1-expressing cells, treat with IFN-γ for 24-48 hours to induce enzyme expression.

-

Remove the medium and replace it with fresh medium containing serial dilutions of the test compound.

-

Incubate for the desired treatment period (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the methods described in the enzyme assay protocol.

-

Determine the IC50 of the test compound for the inhibition of cellular kynurenine production.

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a test compound alone or in combination with other therapies in a mouse model.

Materials:

-

Immunocompromised or syngeneic mice.

-

Tumor cell line for implantation.

-

Test compound (IACS-8968) formulated for in vivo administration (e.g., oral gavage).

-

Combination therapy agent (e.g., checkpoint inhibitor, chemotherapy).

-

Calipers for tumor measurement.

-

Equipment for blood and tissue collection.

Procedure:

-

Implant tumor cells subcutaneously into the flanks of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, IACS-8968 alone, combination agent alone, IACS-8968 + combination agent).

-

Administer the treatments according to the desired schedule and route.

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis (e.g., measurement of kynurenine and tryptophan levels).

-

Analyze the tumor growth inhibition for each treatment group and assess the statistical significance of the findings.

Conclusion

The dual inhibition of IDO1 and TDO represents a compelling strategy to counteract a key mechanism of tumor-induced immunosuppression. IACS-8968 is a preclinical tool compound for investigating the therapeutic potential of this approach. While the publicly available data on IACS-8968 primarily pertains to the racemic mixture, it demonstrates potent inhibition of IDO1. Further research is warranted to elucidate the specific properties of the IACS-8968 S-enantiomer and to fully explore the therapeutic utility of dual IDO1/TDO inhibition in oncology, both as a monotherapy and in combination with other immunomodulatory agents. The experimental frameworks provided herein offer a guide for the continued preclinical evaluation of this and other novel agents targeting the tryptophan catabolism pathway.

References

IACS-8968 S-enantiomer: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the IACS-8968 S-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO). This guide details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and outlines the critical signaling pathways involved in its anticancer effects.

Introduction

IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine pathway of tryptophan metabolism: IDO1 and TDO.[1][2] Both enzymes are implicated in promoting an immunosuppressive tumor microenvironment, thereby facilitating tumor growth and immune evasion. By inhibiting IDO1 and TDO, IACS-8968 aims to restore anti-tumor immunity. The S-enantiomer of IACS-8968 is the active form of the molecule.

Suppliers and Catalog Information

For researchers looking to procure the S-enantiomer of IACS-8968, several suppliers offer this compound for research purposes. The following table summarizes available information.

| Supplier | Catalog Number | CAS Number |

| MedchemExpress | HY-112164B | 2239305-70-3 |

| TargetMol | T11628 | 2239305-70-3 |

| BioCat | T11628-25mg-TM | 2239305-70-3 |

| Gentaur | Varies | 2239305-70-3 |

| Immunomart | Varies | 2239305-70-3 |

Mechanism of Action and Signaling Pathway

IACS-8968 exerts its anti-cancer effects by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[1][2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thus fostering an immunosuppressive milieu.

By blocking IDO1 and TDO, IACS-8968 prevents the conversion of tryptophan to kynurenine. This leads to a restoration of local tryptophan levels and a reduction in kynurenine, which in turn alleviates the suppression of anti-tumor immune responses. One of the key downstream mediators of kynurenine's immunosuppressive effects is the Aryl Hydrocarbon Receptor (AhR). Kynurenine acts as a ligand for AhR, and upon activation, AhR signaling can promote tumor progression and immunosuppression.

The following diagram illustrates the IDO/TDO signaling pathway and the point of intervention for IACS-8968.

References

IACS-8968 S-enantiomer: A Technical Guide to its Chemical Properties and Biological Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological data currently available for the S-enantiomer of IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and immunology.

Chemical Data Summary

The S-enantiomer of IACS-8968 is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| CAS Number | 2239305-70-3[1][2] |

| Molecular Formula | C₁₇H₁₈F₃N₅O₂[2] |

| Molecular Weight | 381.35 g/mol [2] |

| Appearance | Light yellow to yellow solid[1] |

| Purity | ≥98% |

| Enantiomeric Excess (ee) | ≥99.95%[1] |

| SMILES | O=C(N1)N[C@@]2(C(C)(C)CN(C3=CC(C(F)(F)F)=CC4=CN=CN34)CC2)C1=O[1] |

Mechanism of Action and Signaling Pathway

IACS-8968 and its S-enantiomer are potent inhibitors of both IDO1 and TDO, the two primary enzymes that catalyze the initial and rate-limiting step of the kynurenine pathway of tryptophan metabolism.[1][3][4] By inhibiting these enzymes, IACS-8968 blocks the conversion of tryptophan to kynurenine, thereby modulating the immune response. The accumulation of kynurenine in the tumor microenvironment is known to suppress the activity of effector T cells and promote the function of regulatory T cells, leading to an immunosuppressive environment that allows cancer cells to evade immune surveillance.

The signaling pathway affected by IACS-8968 is the Kynurenine Pathway, a critical metabolic route for tryptophan. A simplified diagram of this pathway and the points of inhibition by IACS-8968 is provided below.

Caption: Inhibition of IDO1 and TDO by IACS-8968 S-enantiomer.

Experimental Protocols

While specific, detailed protocols for the synthesis and chiral resolution of this compound are not publicly available in the searched literature, this section outlines the general methodologies that would be employed for its preparation and biological evaluation.

Synthesis and Chiral Resolution

The synthesis of racemic IACS-8968 would likely involve a multi-step chemical synthesis process, which is common for complex heterocyclic molecules. The final step would yield a racemic mixture of the S- and R-enantiomers.

The separation of the S-enantiomer from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Chiral HPLC Protocol:

-

Column Selection: A suitable chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), would be selected.

-

Mobile Phase Optimization: A mixture of organic solvents (e.g., hexane, isopropanol, ethanol) is used as the mobile phase. The composition of the mobile phase is optimized to achieve the best separation (resolution) between the two enantiomers.

-

Detection: A UV detector is commonly used to monitor the elution of the enantiomers.

-

Fraction Collection: The fractions containing the separated S-enantiomer are collected.

-

Purity Analysis: The enantiomeric excess (ee) of the collected fraction is determined using analytical chiral HPLC to ensure high purity.

Biological Assays

The inhibitory activity of this compound against IDO1 and TDO can be assessed using both enzyme-based and cell-based assays.

1. IDO1/TDO Enzyme Inhibition Assay (In Vitro)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant IDO1 or TDO.

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

L-Tryptophan (substrate)

-

Assay buffer (e.g., potassium phosphate buffer)

-

Cofactors and reagents (e.g., ascorbic acid, methylene blue, catalase)

-

Test compound (this compound)

-

Detection reagent (e.g., p-dimethylaminobenzaldehyde)

-

96-well plates

-

Plate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant enzyme in a 96-well plate.

-

Add serial dilutions of the this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Add the detection reagent, which reacts with the product kynurenine to produce a colored compound.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

2. Cell-Based IDO1/TDO Inhibition Assay

This assay measures the ability of the compound to inhibit IDO1 or TDO activity within a cellular context.

Materials:

-

Cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO.

-

Cell culture medium and supplements.

-

Interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Test compound (this compound).

-

Lysis buffer.

-

Reagents for kynurenine detection.

-

96-well cell culture plates.

-

Plate reader.

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

For IDO1 inhibition assays, stimulate the cells with IFN-γ to induce enzyme expression.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Add L-tryptophan to the cell culture medium.

-

Incubate the cells for a period to allow for tryptophan metabolism.

-

Collect the cell culture supernatant or lyse the cells.

-

Measure the concentration of kynurenine in the supernatant or cell lysate using a colorimetric assay or HPLC.

-

Determine the IC₅₀ value of the compound in the cellular environment.

Caption: Workflow from synthesis to biological evaluation.

Conclusion

The S-enantiomer of IACS-8968 is a promising dual inhibitor of IDO1 and TDO, key enzymes in the immunosuppressive kynurenine pathway. This technical guide provides essential chemical data and outlines the standard experimental protocols for its synthesis, purification, and biological characterization. The provided information is intended to facilitate further research and development of this compound as a potential therapeutic agent in immuno-oncology and other relevant disease areas.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of IACS-8968 S-enantiomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro characteristics of the S-enantiomer of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of novel therapeutic agents targeting the kynurenine pathway.

Core Mechanism of Action

IACS-8968 and its S-enantiomer are potent inhibitors of both IDO1 and TDO, two key enzymes that catalyze the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1][2] By blocking these enzymes, IACS-8968 S-enantiomer effectively reduces the production of kynurenine and its downstream metabolites, which are known to play a significant role in mediating immunosuppression within the tumor microenvironment and in various pathological conditions.[1][2]

Quantitative In Vitro Activity

The inhibitory potency of IACS-8968 has been determined against both IDO and TDO. While specific data for the isolated S-enantiomer is not extensively available in the public domain, the activity of the racemic mixture provides a strong indication of its potential.

| Target Enzyme | pIC50 |

| IDO1 | 6.43 |

| TDO | <5 |

| Note: The presented pIC50 values are for the racemic IACS-8968. It is hypothesized that the S-enantiomer is the primary active component, and its activity is reflected in these values.[3][4][5][6] |

Signaling Pathway

The catabolism of tryptophan through the kynurenine pathway, initiated by IDO1 or TDO, leads to the production of several bioactive metabolites. This pathway is a critical regulator of immune responses.

Experimental Protocols

Detailed methodologies for the in vitro assessment of this compound are crucial for the reproducibility and validation of its activity. Below are representative protocols for key experiments.

IDO1 and TDO Enzymatic Inhibition Assay (Absorbance-based)

This biochemical assay quantifies the enzymatic activity of purified IDO1 or TDO by measuring the formation of a downstream product, N-formyl-kynurenine, which has a characteristic absorbance at 321 nm.

Materials:

-

Purified recombinant human IDO1 or TDO enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactors: 20 mM ascorbic acid, 10 µM methylene blue

-

Catalase (to remove hydrogen peroxide)

-

30% (w/v) Trichloroacetic acid (TCA)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiate the enzymatic reaction by adding the purified IDO1 or TDO enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to facilitate the hydrolysis of N-formyl-kynurenine to kynurenine.

-

Measure the absorbance at 321 nm using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1/TDO Activity Assay (HPLC-based)

This assay measures the ability of this compound to inhibit IDO1 or TDO activity in a cellular context by quantifying the depletion of tryptophan and the production of kynurenine in the cell culture medium.

Materials:

-

Cancer cell line known to express IDO1 or TDO (e.g., HeLa, P815)

-

Cell culture medium and supplements

-

This compound

-

Interferon-gamma (IFN-γ) to induce IDO1 expression (if necessary)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Reagents for sample preparation (e.g., perchloric acid for protein precipitation)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

If required, stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Collect the cell culture supernatant.

-

Prepare the samples for HPLC analysis by precipitating proteins (e.g., with perchloric acid) and centrifuging to remove debris.

-

Analyze the samples by HPLC to quantify the concentrations of tryptophan and kynurenine.

-

Calculate the kynurenine/tryptophan ratio as a measure of IDO1/TDO activity.

-

Determine the IC50 value of this compound based on the reduction in the kynurenine/tryptophan ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an IDO1/TDO inhibitor like this compound.

Conclusion

The S-enantiomer of IACS-8968 presents a promising profile as a dual inhibitor of IDO1 and TDO. The provided data and experimental protocols offer a foundational framework for further in vitro investigation into its mechanism of action and therapeutic potential. Rigorous and standardized experimental approaches, as outlined in this guide, are essential for advancing our understanding of this compound and its future applications in oncology and other diseases where the kynurenine pathway is implicated.

References

- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for IACS-8968 S-enantiomer In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2][3] Upregulation of this pathway is a significant mechanism of immune evasion in various cancers. By inhibiting both IDO1 and TDO, IACS-8968 aims to restore anti-tumor immunity. IACS-8968 exists as two enantiomers, the S- and R-forms.[2][3] These application notes provide a detailed guide for the in vivo experimental use of the IACS-8968 S-enantiomer, based on available literature and standard preclinical research methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects by blocking the conversion of tryptophan to kynurenine. This leads to a reduction in kynurenine levels within the tumor microenvironment, which in turn alleviates the suppression of effector T-cells and enhances the host's immune response against the tumor. The downstream signaling involves the modulation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor activated by kynurenine that promotes tumor growth and immunosuppression.[4][5][6][7][8]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for IACS-8968. Note that specific in vivo pharmacokinetic and efficacy data for the S-enantiomer are not extensively available in the public domain and may require experimental determination.

Table 1: In Vitro Potency of IACS-8968 (Racemate)

| Target | pIC50 | Reference |

| IDO1 | 6.43 | [1] |

| TDO | <5 | [1] |

Table 2: Proposed In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions |

| Dose | 5 mg/kg | To be determined based on tolerability and efficacy studies. A reported dose for the racemate is 5 mg/kg in combination therapy. |

| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | To be determined. |

| Vehicle | DMSO | A suitable vehicle for preclinical studies. |

| Cmax | To be determined | |

| Tmax | To be determined | |

| AUC | To be determined | |

| Half-life (t1/2) | To be determined |

Table 3: Proposed In Vivo Efficacy Study Design in a Xenograft Model

| Parameter | Description |

| Animal Model | Immunodeficient mice (e.g., NOD-SCID or NSG) |

| Tumor Model | Subcutaneous xenograft of human cancer cells (e.g., LN229 or U87 glioma cells) |

| Treatment Groups | 1. Vehicle Control (DMSO) 2. This compound (e.g., 5 mg/kg, daily) 3. Standard-of-Care (optional, e.g., TMZ for glioma) 4. This compound + Standard-of-Care (optional) |

| Primary Endpoint | Tumor volume, Overall survival |

| Secondary Endpoints | Body weight, Clinical signs of toxicity, Kynurenine levels in plasma and tumor |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable formulation of this compound for oral or intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile phosphate-buffered saline (PBS) or corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. Vortex and sonicate briefly if necessary.

-

For intraperitoneal injection, further dilute the DMSO stock with sterile PBS to the final desired concentration. The final concentration of DMSO should ideally be below 10% to minimize toxicity.

-

For oral gavage, the DMSO stock can be diluted with corn oil to the final desired concentration.

-

Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

6-8 week old immunodeficient mice

-

Human cancer cell line (e.g., LN229 or U87)

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

-

Animal balance

-

Dosing needles (for i.p. injection or oral gavage)

Procedure:

-

Tumor Cell Implantation:

-

Harvest cultured tumor cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment Initiation:

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups.

-

-

Drug Administration:

-

Administer the this compound formulation (as prepared in Protocol 1) and vehicle control to the respective groups daily via the chosen route of administration.

-

-

Endpoint Measurement:

-

Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size or for a specified duration.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect blood and tumor samples for pharmacokinetic and pharmacodynamic analysis.

-

References

- 1. Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using IACS-8968 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2] Upregulation of these enzymes in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of the immunosuppressive metabolite kynurenine. This metabolic reprogramming allows cancer cells to evade the host immune response. The S-enantiomer of IACS-8968 is the biologically active form of the molecule. By inhibiting IDO1 and TDO, IACS-8968 S-enantiomer can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.

These application notes provide detailed protocols for cell-based assays to evaluate the potency and cellular activity of the this compound.

Quantitative Data Summary

While specific inhibitory concentrations for the this compound are not publicly available, the following table summarizes the reported potency of the racemic mixture of IACS-8968. It is important to note that the S-enantiomer is the active component responsible for this inhibitory activity.

| Compound | Target | pIC50 | IC50 (nM) |

| IACS-8968 (racemate) | IDO1 | 6.43 | ~37 |

| IACS-8968 (racemate) | TDO | <5 | >10,000 |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for IDO1 is an approximation derived from the pIC50.

Signaling Pathway

The following diagram illustrates the IDO1/TDO signaling pathway and the mechanism of action for this compound.

Caption: IDO1/TDO signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for determining the in vitro efficacy of this compound in cell-based assays.

Protocol 1: Determination of IDO1 Inhibition in a Cell-Based Assay

This protocol describes how to measure the inhibition of IDO1 activity in a human cancer cell line, such as the ovarian cancer cell line SKOV-3, which can be induced to express high levels of IDO1.

Materials:

-

SKOV-3 cells (or other suitable IDO1-expressing cell line)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

DMSO (for compound dilution)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution (30% w/v in water)

-

p-Dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in glacial acetic acid)

-

L-Kynurenine (for standard curve)

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for the IDO1 cell-based inhibition assay.

Procedure:

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

IDO1 Induction: The following day, treat the cells with IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 to 48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor, if available).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C.

-

Kynurenine Measurement (p-DMAB Assay): a. Carefully collect 75 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Add 25 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes. c. Centrifuge the plate at 3000 x g for 10 minutes. d. Transfer 50 µL of the clear supernatant to a new flat-bottom 96-well plate. e. Add 50 µL of freshly prepared 2% p-DMAB reagent to each well. f. Incubate at room temperature for 10-15 minutes. A yellow color will develop in the presence of kynurenine. g. Measure the absorbance at 480 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of L-kynurenine (e.g., 0-200 µM) in culture medium. Process the standards in the same manner as the experimental samples.

-

Data Analysis: a. Use the standard curve to determine the concentration of kynurenine in each sample. b. Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of TDO Inhibition in a Cell-Based Assay

This protocol is similar to the IDO1 assay but utilizes a cell line that endogenously expresses TDO, such as the human glioblastoma cell line A172. TDO expression is typically constitutive in these cells and does not require induction.

Materials:

-

A172 cells (or other suitable TDO-expressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

96-well cell culture plates

-

Reagents for kynurenine measurement (as in Protocol 1) or HPLC-based quantification.

Procedure:

-

Cell Seeding: Seed A172 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate for 24 to 72 hours.

-

Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the p-DMAB assay as described in Protocol 1, or for higher sensitivity and specificity, use High-Performance Liquid Chromatography (HPLC).

HPLC-Based Kynurenine Quantification (Alternative to p-DMAB):

-

Sample Preparation: Collect 100 µL of supernatant and mix with 100 µL of 10% TCA. Centrifuge at 14,000 x g for 10 minutes.

-

HPLC Analysis: Inject the clear supernatant onto a C18 reverse-phase column. Use a mobile phase of acetonitrile and water with 0.1% formic acid. Kynurenine can be detected by UV absorbance at 360 nm.

-

Quantification: Use a kynurenine standard curve to quantify the amount of kynurenine in the samples.

-

Data Analysis: Calculate the IC50 value as described in Protocol 1.

Conclusion

These detailed protocols provide a framework for the cellular characterization of the this compound. By quantifying the inhibition of IDO1 and TDO in relevant cancer cell lines, researchers can accurately assess the potency and cellular efficacy of this promising immunotherapeutic agent. The provided diagrams offer a clear understanding of the underlying biological pathways and experimental procedures.

References

Application Notes and Protocols for IACS-8968 S-enantiomer in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2] The S-enantiomer of IACS-8968 is the active form of this inhibitor.[2] Upregulation of IDO1 and TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating immune evasion by cancer cells.[3] By inhibiting these enzymes, IACS-8968 S-enantiomer can restore anti-tumor immunity, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Product Information

| Property | Value | Reference |

| Full Name | This compound | [2] |

| Target | IDO1 and TDO | [1][2] |

| pIC50 | IDO: 6.43, TDO: <5 | [1][2] |

| Molecular Formula | C₁₇H₁₈F₃N₅O₂ | [4] |

| Molecular Weight | 381.35 g/mol | [4] |

| CAS Number | 2239305-70-3 | [4] |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

| Solvent | Solubility | Notes | Reference |

| DMSO | 50 mg/mL | Ultrasonic assistance may be required. | [4][5] |

Storage of Stock Solutions: [2]

-

-80°C: Up to 6 months

-

-20°C: Up to 1 month

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-warm the vial of this compound to room temperature before opening.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.81 mg of the compound.

-

Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.81 mg of the compound.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until a clear solution is obtained.[4][5]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile tubes for dilution

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.

-

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5% to avoid cytotoxic effects.[6][7]

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.

-

Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.

Note on Stability in Cell Culture Medium: The stability of this compound in aqueous cell culture medium has not been explicitly reported. It is recommended to prepare fresh working solutions for each experiment. For long-term experiments, the medium containing the inhibitor may need to be replaced periodically. Researchers should empirically determine the stability of the compound under their specific experimental conditions.

Signaling Pathway

This compound is a dual inhibitor of IDO1 and TDO, the rate-limiting enzymes in the kynurenine pathway of tryptophan metabolism. By blocking these enzymes, the inhibitor prevents the conversion of tryptophan to kynurenine. This leads to a decrease in kynurenine levels and an increase in tryptophan availability in the cellular environment. The reduction in kynurenine, a known endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), leads to decreased AhR activation and its downstream signaling, which is often implicated in creating an immunosuppressive tumor microenvironment.[8][9][10][11][12]

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the efficacy of this compound.

Caption: Workflow for in vitro cell-based assays.

References

- 1. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | IDO | TargetMol [targetmol.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IACS-8968 S-enantiomer in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. By blocking these enzymes, IACS-8968 can modulate the tumor microenvironment, enhance anti-tumor immunity, and potentially increase the efficacy of other cancer therapies. The S-enantiomer of IACS-8968 is a subject of interest for its specific pharmacological properties.

These application notes provide a comprehensive overview of the available information and general protocols for the use of IACS-8968, with a focus on its potential application in mouse models of cancer. It is important to note that publicly available data specifically detailing the dosage and administration of the IACS-8968 S-enantiomer in mouse models is limited. Therefore, the following protocols and data are based on studies using the racemic mixture of IACS-8968 and general practices for administering IDO/TDO inhibitors to mice. Researchers should consider this as a starting point for their own in vivo studies and optimize the dosage and administration route for their specific experimental setup.

Data Presentation

Table 1: In Vivo Dosage and Administration of Racemic IACS-8968 in a Mouse Model

| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Combination Therapy | Outcome | Reference |

| IACS-8968 (Racemate) | Subcutaneous bearing mice | Glioma (LN229 and U87 cells) | 5 mg/kg | Not specified | Not specified | Temozolomide (TMZ) 10 mg/kg | Superior anticancer effects and prolonged survival compared to single agents.[1] | Yue et al., 2021 |

Signaling Pathway

The primary mechanism of action for IACS-8968 is the inhibition of IDO1 and TDO, which leads to a reduction in the production of kynurenine and its downstream metabolites. This has a significant impact on the tumor microenvironment by restoring T-cell function and promoting an anti-tumor immune response.

Experimental Protocols

The following are generalized protocols for in vivo studies using IDO/TDO inhibitors in mouse models. These should be adapted and optimized for the specific research question and the this compound.

Protocol 1: Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.

-

Weigh the this compound powder accurately.

-

Prepare the chosen vehicle solution.

-

In a sterile microcentrifuge tube, add the this compound powder.

-

Add a small amount of the vehicle to the powder and vortex thoroughly to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dissolution and create a uniform mixture.

-

Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice (or other appropriate strain for the chosen cell line)

-

Syngeneic tumor cells (e.g., CT26, B16F10, LLC)

-

Sterile PBS

-

Trypan blue solution

-

Hemocytometer

-

Syringes and needles for subcutaneous injection and oral gavage

-

Calipers for tumor measurement

-

This compound formulation

-

Vehicle control

Procedure:

-

Tumor Cell Implantation:

-

Culture tumor cells to log phase.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Check cell viability using trypan blue.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the this compound formulation or vehicle control via oral gavage at the determined dosage and schedule.

-

Monitor the body weight and general health of the mice daily.

-

-

Endpoint:

-

Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint (e.g., maximum allowed size).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration).

-

Protocol 3: Pharmacodynamic Analysis of Kynurenine and Tryptophan Levels

Materials:

-

Plasma and tumor tissue samples from treated and control mice

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

-

Standards for kynurenine and tryptophan

Procedure:

-

Sample Collection:

-

At a specified time point after the last dose, collect blood via cardiac puncture into EDTA tubes.

-

Centrifuge the blood to separate the plasma.

-

Excise tumors and snap-freeze in liquid nitrogen.

-

Store all samples at -80°C until analysis.

-

-

Sample Preparation:

-

Prepare plasma and tumor homogenates for LC-MS/MS analysis according to established protocols. This typically involves protein precipitation followed by centrifugation or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the levels of kynurenine and tryptophan in the prepared samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the kynurenine/tryptophan (Kyn/Trp) ratio for each sample.

-

Compare the Kyn/Trp ratios between the this compound treated group and the vehicle control group to assess the pharmacodynamic effect of the inhibitor.

-

Experimental Workflow Visualization

References

Application Notes: Western Blot Protocol for IDO1 Inhibition by IACS-8968 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, which together suppress the activity of effector T cells and promote an immunotolerant state, allowing cancer cells to evade immune surveillance.[1][2] The expression of IDO1 can be induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3][4] Given its role in immune escape, IDO1 has emerged as a promising target for cancer immunotherapy.[5][6]